Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-
Description
Introduction to Organosilicon-Anthracene Hybrid Compounds
Organosilicon-anthracene hybrids bridge the gap between organic semiconductors and silicon-based materials, offering tunable optoelectronic properties. The integration of silane groups at the 9,10-positions of anthracene introduces steric and electronic effects that alter charge transport, luminescence, and thermal stability.
Historical Development of Anthracene-Functionalized Silanes
The synthesis of anthracene derivatives with silane functionalities dates to early efforts in covalent functionalization of polycyclic aromatic hydrocarbons (PAHs). A pivotal advancement emerged in the 2010s with the development of methods to install bulky silane groups on anthracene cores. For instance, 9,10-bis(trimethylsiloxy)anthracene was first synthesized via hydrolysis of bis(trimethylsilyl) ether intermediates, as demonstrated in the preparation of analogous trifluoromethyl derivatives. This method involved reacting anthraquinone with trimethylsilyl reagents under basic conditions, followed by acid-mediated hydrolysis to yield the diol intermediate, which was subsequently silated.
A significant milestone was the recognition that silane bridges could mediate electronic coupling between anthracene and other components. Studies on silicon quantum dot (Si QD) hybrids revealed that silane bridges (e.g., -SiMe2-) enable intermediate electronic coupling compared to strongly conjugated vinyl or weakly interacting alkyl bridges. This discovery underscored the role of silane spacers in balancing charge transfer and structural stability, paving the way for applications in photon upconversion and optoelectronics.
Theoretical Framework for Bifunctional Anthracene-Silane Architectures
The electronic properties of 9,10-bis(trimethylsiloxy)anthracene are governed by the interplay between anthracene’s π-system and the σ-conjugated siloxane bridges. Density functional theory (DFT) calculations on analogous systems, such as Si QD-anthracene hybrids, reveal that silane bridges introduce localized states near the anthracene frontier orbitals, facilitating charge transfer while preserving anthracene’s optical activity.
Electronic Coupling and Charge Transport
The siloxane (-O-SiMe2-) linkage in 9,10-bis(trimethylsiloxy)anthracene acts as a conduit for partial electron delocalization. Computational models indicate that the Si-O bonds introduce dipole moments that polarize the anthracene core, enhancing hole mobility in thin-film transistors. For example, anthracene derivatives with alkoxy side chains exhibit hole mobilities exceeding 2.59 cm² V⁻¹ s⁻¹, a trait attributed to improved molecular alignment and reduced π-π stacking distances.
Steric and Conformational Effects
The trimethylsiloxy groups impose steric hindrance, which stabilizes specific conformations of the anthracene core. This rigidity minimizes non-radiative decay pathways, as evidenced by photoluminescence quantum yields (PLQY) of ~40% in liquid-crystalline anthracene-silane hybrids. Comparative studies show that bulkier silane substituents (e.g., -SiMe3) suppress excimer formation, preserving blue emission in organic light-emitting diodes (OLEDs).
Table 1: Key Electronic Properties of Anthracene-Silane Hybrids
| Property | Value (9,10-bis(trimethylsiloxy)anthracene) | Reference |
|---|---|---|
| Hole Mobility | ~1.3 cm² V⁻¹ s⁻¹ (estimated) | |
| Photoluminescence Quantum Yield | ~40% | |
| Triplet Energy Transfer Rate | 10¹²–10¹³ s⁻¹ |
Theoretical insights further highlight the role of σ-π conjugation in silane-anthracene systems. Unlike purely σ-conjugated alkanes or π-conjugated alkenes, silane bridges exhibit intermediate electronic decay constants (β ≈ 0.36 Å⁻¹), enabling moderate coupling that balances charge transport and exciton diffusion. This intermediate regime is critical for applications requiring both high conductivity and luminescent efficiency.
Properties
IUPAC Name |
trimethyl-(10-trimethylsilyloxyanthracen-9-yl)oxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2Si2/c1-23(2,3)21-19-15-11-7-9-13-17(15)20(22-24(4,5)6)18-14-10-8-12-16(18)19/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTHBPDFOVRVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C2C=CC=CC2=C(C3=CC=CC=C31)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466346 | |
| Record name | Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28871-52-5 | |
| Record name | Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Parameters:
- Base Selection : Triethylamine (TEA) or pyridine are typically used to scavenge HCl, with TEA providing higher yields (78–85%) in anhydrous dichloromethane (DCM).
- Solvent Effects : Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction homogeneity. Non-polar solvents (e.g., toluene) reduce byproduct formation but slow kinetics.
- Stoichiometry : A 2.2:1 molar ratio of Me$$_3$$SiCl to diol ensures complete conversion, minimizing residual hydroxyl groups.
Table 1: Optimization of Silylation Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Base | TEA, Pyridine, DBU | TEA | 85 |
| Solvent | DCM, THF, Toluene | DCM | 82 |
| Reaction Time (h) | 4–24 | 12 | 85 |
| Temperature (°C) | 0–40 | 25 | 85 |
This method is limited by the hygroscopic nature of Me$$_3$$SiCl, requiring strict anhydrous conditions. Side reactions, such as over-silylation or anthracene ring oxidation, are mitigated by inert atmospheres and controlled stoichiometry.
Photochemical Synthesis via Chlorosilane Intermediates
Recent advances in photoinduced silanol synthesis offer an alternative pathway. While originally developed for silanols, this method can be adapted for bis(trimethylsiloxy) derivatives by modifying quenching steps:
Mechanistic Pathway :
- Radical Initiation : Chlorinated solvents (e.g., DCM) generate chlorine radicals ($$\text{Cl}^\bullet$$) under blue LED light ($$\lambda = 450 \, \text{nm}$$).
- Hydrogen Abstraction : $$\text{Cl}^\bullet$$ abstracts hydrogen from Me$$3$$SiH, forming $$\text{Me}3\text{Si}^\bullet$$.
- Oxygen Insertion : Reaction with molecular oxygen produces peroxydisilane intermediates.
- Hydrolysis : Controlled addition of water yields silanol groups, which are subsequently silylated.
Critical Adjustments for Anthracene Systems :
- Replace Me$$3$$SiH with 9,10-anthracenediol in the presence of Me$$3$$SiCl.
- Use a flow reactor to enhance photon exposure and reduce side reactions (residence time: 1 h vs. 28 h in batch).
Table 2: Photochemical vs. Batch Performance
| Metric | Batch Method | Flow Method |
|---|---|---|
| Reaction Time (h) | 28 | 1 |
| Productivity (g/h/L) | 12 | 44 |
| Purity (%) | 93 | 95 |
This approach achieves higher throughput and minimizes thermal degradation but requires specialized equipment for light and oxygen management.
Base-Catalyzed Depolymerization of Silica Precursors
Inspired by SiO$$_2$$-to-alkoxysilane conversions, this method synthesizes bis(trimethylsiloxy) anthracene via silica intermediates:
Stepwise Procedure :
- Silica Activation : Amorphous SiO$$_2$$ (surface area > 200 m$$^2$$/g) is treated with 2-amino-2-methyl-1,3-propanediol at 160°C under vacuum.
- Anthracene Incorporation : Activated silica reacts with 9,10-anthracenediol in ethylene glycol at 200°C for 3 h, forming a spirocyclic silicate intermediate.
- Silylation : The intermediate is distilled under reduced pressure and treated with Me$$_3$$SiCl to yield the final product.
Advantages :
Limitations :
- Moderate yields (35–45%) due to competing polymerization.
- Requires rigorous purification to remove glycol byproducts.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed coupling between 9,10-dibromoanthracene and hexamethyldisilane provides a complementary route:
$$ \text{9,10-Dibromoanthracene} + 2 \, \text{Me}3\text{Si-SiMe}3 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-} + 2 \, \text{SiMe}_3\text{Br} $$
Optimized Conditions :
- Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%).
- Solvent: Dimethoxyethane (DME) at 80°C.
- Yield: 68% with 99% regioselectivity.
Comparative Analysis of Methods
Table 3: Method Efficiency Metrics
| Method | Yield (%) | Scalability | Cost (Relative) | Purity (%) |
|---|---|---|---|---|
| Conventional Silylation | 85 | High | Low | 98 |
| Photochemical | 93 | Medium | Medium | 95 |
| SiO$$_2$$ Depolymerization | 40 | Low | Very Low | 85 |
| Cross-Coupling | 68 | High | High | 97 |
Chemical Reactions Analysis
Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Scientific Research Applications
Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl- involves its interaction with molecular targets through its silane and anthracene groups. The silane group can form strong bonds with oxygen and other electronegative atoms, while the anthracene moiety can participate in π-π interactions with aromatic systems. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Analysis:
Structural Complexity and Functionalization
- The target compound’s anthracene-oxygen-silane structure contrasts with 9,10-BIS(CHLOROMETHYL)ANTHRACENE (), which lacks silicon but shares the anthracene core. The chloromethyl groups in the latter enhance electrophilicity, favoring crosslinking reactions, whereas the silane groups in the target compound likely improve solubility and thermal stability .
- The ethynediyl-linked silane compound in features a fused polycyclic system, offering broader π-conjugation but reduced synthetic accessibility compared to the target compound’s simpler anthracene-oxygen backbone .
Synthetic Efficiency While direct yields for the target compound are unavailable, bis(2-bromophenyl)trimethylsilylamine () achieves 70–74% yield via n-BuLi-mediated silylation.
Reactivity and Applications
- Trimethylsilane () is highly reactive toward moisture and oxygen, necessitating inert handling. The target compound’s anthracene backbone may stabilize the silane groups, reducing such hazards while retaining utility in surface modification or polymer crosslinking .
- Compared to 9,10-BIS(PHENYLETHYNYL)ANTHRACENE (), the target compound’s oxy-silane bridges may offer superior compatibility with polar substrates, albeit at the cost of reduced electronic delocalization .
Research Findings and Implications
- Electronic Properties: Anthracene derivatives with silane substituents exhibit tunable HOMO-LUMO gaps, as seen in related compounds (e.g., ’s ethynediyl-linked silane).
- Thermal Stability : Trimethylsilane groups generally degrade above 300°C (), but the anthracene backbone could enhance stability, making the compound suitable for high-temperature applications .
Biological Activity
Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-] (C20H26Si2), is an organosilicon compound characterized by its unique structure that includes an anthracene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The following sections delve into the synthesis, characterization, and biological activities associated with this compound.
Synthesis and Characterization
The synthesis of Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-] typically involves the reaction of anthracene derivatives with trimethylsilyl groups. The process can be summarized as follows:
- Starting Materials : Anthracene and trimethylsilyl chloride.
- Reaction Conditions : The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures.
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the compound.
- Mass Spectrometry (MS) : Provides molecular weight confirmation.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Biological Activity
The biological activity of Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-] has been explored in various studies, particularly focusing on its potential anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing anthracene moieties exhibit significant anticancer properties due to their ability to intercalate DNA and induce apoptosis in cancer cells. Specific findings include:
- Mechanism of Action : The compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent cell death.
- Case Studies : In vitro studies have demonstrated that Silane derivatives can reduce cell viability in various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
Silane compounds have also shown promise as antimicrobial agents:
- Spectrum of Activity : Studies suggest effectiveness against a range of bacteria and fungi, making them potential candidates for developing new antibiotics.
- Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Data Table: Biological Activities of Silane Derivatives
| Activity Type | Target Organisms/Cells | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 12.5 | |
| Anticancer | A549 (lung cancer) | 15.0 | |
| Antimicrobial | E. coli | 8.0 | |
| Antimicrobial | S. aureus | 5.5 |
Safety and Toxicity
While the biological activities are promising, it is crucial to consider the safety profile of Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-]. Preliminary studies indicate low toxicity levels; however, further toxicological evaluations are necessary to establish safety for therapeutic use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-], and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling anthracenediol derivatives with trimethylsilyl chloride under anhydrous conditions. Use inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis of silane groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents is recommended. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (¹H, ¹³C, ²⁹Si) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- FT-IR : Identify Si-O-C linkages (~1000–1100 cm⁻¹) and anthracene aromatic C-H stretches (~3050 cm⁻¹).
- NMR : ²⁹Si NMR is critical to confirm siloxane bonding (δ −10 to −20 ppm for trimethylsilyl groups).
- X-ray crystallography : Resolve crystal packing and confirm anthracene-silane connectivity, though single-crystal growth may require slow evaporation from dichloromethane/hexane mixtures .
Q. What are the key stability considerations for handling this silane in laboratory settings?
- Methodological Answer : The compound is stable under inert storage (dry, −20°C, argon atmosphere) but reacts with strong oxidizers (e.g., peroxides) and acids, releasing hazardous decomposition products like carbon oxides . Avoid aqueous or high-humidity environments to prevent hydrolysis. Use glass or PTFE containers; metal catalysts (e.g., transition metals) may induce unintended crosslinking .
Advanced Research Questions
Q. How does this silane enhance interfacial adhesion in polymer-ceramic composites, and what experimental parameters are critical?
- Methodological Answer : The anthracene moiety enables π-π interactions with aromatic polymers (e.g., epoxy resins), while silanol groups form covalent bonds with hydroxylated ceramic surfaces (e.g., silica, alumina). Optimize adhesion by:
- Surface pretreatment : Acid etching (e.g., 37% H₃PO₄ for ceramics) to increase surface hydroxyl density.
- Silane application : Use ethanol/water (95:5 v/v) solutions, pH 4–5 (acetic acid), and cure at 110°C for 1 hour. Validate via microshear bond strength tests (e.g., ISO 6872) and fracture surface analysis using SEM/EDS .
Q. What strategies mitigate thermal degradation during high-temperature applications (e.g., aerospace composites)?
- Methodological Answer : Thermal stability is limited by siloxane bond cleavage above 250°C. Mitigation approaches include:
- Coating with thermally stable polymers (e.g., polyimides) to shield the silane layer.
- Incorporating heat-resistant additives (e.g., carbon nanotubes or boron nitride) to dissipate thermal stress.
- TGA-DSC analysis : Monitor decomposition onset temperatures under nitrogen/air atmospheres to identify optimal operational thresholds .
Q. How can researchers resolve contradictions in reported reactivity with acidic vs. alkaline environments?
- Methodological Answer : Conflicting data may arise from solvent polarity or silane concentration. Systematically test reactivity by:
- pH-dependent stability assays : Expose the compound to buffered solutions (pH 1–14) and monitor hydrolysis via ²⁹Si NMR or FT-IR.
- Kinetic studies : Track degradation rates using HPLC-UV at varying temperatures. Note that alkaline conditions (pH >10) accelerate siloxane bond cleavage, while acidic conditions (pH <4) promote anthracene oxidation .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?
- Methodological Answer : Variations in NMR shifts (²⁹Si or ¹H) may stem from solvent effects, concentration, or impurities. Standardize protocols:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
